2,2,3,3,4,4,4-Heptafluorobutanethioamide

Description

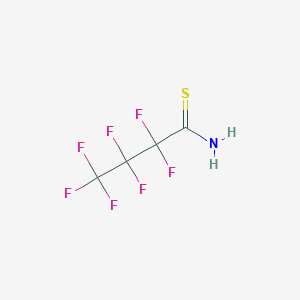

2,2,3,3,4,4,4-Heptafluorobutanethioamide (molecular formula: C₄H₂F₇NS) is a fluorinated thioamide derivative characterized by seven fluorine atoms substituents on the butane backbone and a thioamide (-C(=S)-NH₂) functional group. Its structure (SMILES: C(=S)(C(C(C(F)(F)F)(F)F)(F)F)N) highlights the high degree of fluorination, which confers exceptional thermal stability, hydrophobicity, and resistance to metabolic degradation . The compound is distinct from analogous amides or amidines due to the sulfur atom in the thioamide group, which reduces hydrogen-bonding capacity compared to oxygen-based amides but enhances lipophilicity .

Properties

CAS No. |

375-20-2 |

|---|---|

Molecular Formula |

C4H2F7NS |

Molecular Weight |

229.12 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanethioamide |

InChI |

InChI=1S/C4H2F7NS/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H2,12,13) |

InChI Key |

XCHUDVPHMNHSBK-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(C(C(C(F)(F)F)(F)F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of Butanethioamide Precursors

Method Overview:

A common approach involves the initial synthesis of a butanethioamide intermediate, followed by selective fluorination at the desired positions. The fluorination step is crucial, as it introduces the heptafluoro substituents on the butane chain.

- Electrophilic fluorinating agents: such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Reaction conditions: typically conducted at low temperatures (−20°C to 0°C) to prevent over-fluorination or decomposition.

- Solvent system: polar aprotic solvents like acetonitrile or dichloromethane facilitate efficient fluorination.

Reaction Scheme:

$$ \text{Butanethioamide} + \text{Fluorinating agent} \xrightarrow{\text{low temperature}} \text{Heptafluorobutanethioamide} $$

- High regioselectivity due to controlled electrophilic fluorination.

- Suitable for synthesizing fully fluorinated derivatives with minimal by-products.

Thioamide Formation via Amino Acid Derivative Pathways

Method Overview:

This method involves constructing the butanethioamide backbone from fluorinated amino acid derivatives or related intermediates, followed by thiolation.

- Step 1: Synthesis of fluorinated acyl chlorides or acid derivatives from fluorinated precursors.

- Step 2: Coupling with ammonia or primary amines to form the corresponding amides.

- Step 3: Conversion of the amide to the thioamide using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀).

Fluorinated acid chloride + NH₃ → Fluorinated amide

Fluorinated amide + P₄S₁₀ → Heptafluorobutanethioamide

- Lawesson’s reagent: used at elevated temperatures (80–120°C).

- Phosphorus pentasulfide: similar conditions as Lawesson’s reagent, with inert atmosphere.

- Allows for precise incorporation of fluorine atoms prior to thioamide formation.

- Compatible with various fluorinated building blocks.

Multi-step Synthesis via Fluorinated Precursors

Method Overview:

A more elaborate route involves synthesizing a fluorinated alkyl halide or alcohol, then transforming it into the thioamide.

- Step 1: Synthesis of fluorinated alkyl halides via nucleophilic substitution or fluorination of alcohols.

- Step 2: Conversion of alkyl halides to thiols using thiourea or sodium hydrosulfide.

- Step 3: Oxidation or substitution to form the final heptafluorobutanethioamide.

Fluorinated alkyl halide + NaSH → Fluorinated thiol

Fluorinated thiol + Ammonia or amines → Heptafluorobutanethioamide

- Flexibility in modifying the fluorinated chain length and substitution pattern.

- Suitable for synthesizing derivatives with varied fluorination degrees.

Notes on Synthesis Optimization and Purification

| Aspect | Details |

|---|---|

| Reaction Temperature | Usually maintained below 0°C during fluorination to prevent side reactions. |

| Solvent Choice | Acetonitrile, dichloromethane, or tetrahydrofuran are preferred for their polarity and inertness. |

| Purification Methods | Column chromatography, recrystallization, or distillation to isolate pure heptafluorobutanethioamide. |

| Yield Optimization | Use of excess fluorinating agent and controlled reaction times enhances yield and selectivity. |

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or halides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutanethioamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

Industry: It is used in the production of specialty polymers and coatings due to its chemical resistance and low surface energy

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutanethioamide exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can lead to changes in protein conformation and activity, affecting biological pathways .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Bioactivity : Fluorinated amides dominate in repellency/insecticidal applications, but thioamides remain underexplored .

- Thermal Properties : Thioamides likely share the high thermal stability of fluorinated compounds but lack empirical data .

- Synthetic Utility: Acyl fluorides (e.g., ) are key precursors, whereas thioamides may require novel synthetic routes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,3,3,4,4,4-heptafluorobutanethioamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Fluorination of butanethioamide derivatives using sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under inert atmospheres is a common starting point . Statistical design of experiments (DoE), such as factorial design, can minimize trials while optimizing parameters like temperature, pressure, and stoichiometric ratios. For example, a 2⁴ factorial design evaluates four factors (e.g., reaction time, catalyst loading, solvent polarity, and fluorinating agent excess) to identify significant variables .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated thioamides, and how are spectral data interpreted?

- Methodological Answer :

- ¹⁹F NMR : Reveals fluorine substitution patterns and electronic environments. Chemical shifts between -110 ppm and -130 ppm typically indicate perfluorinated alkyl chains .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways. For example, loss of HF (20 Da) is common in fluorinated compounds .

- FT-IR : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, while thioamide (C=S) peaks occur near 650–750 cm⁻¹ .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light, humidity)?

- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess degradation under stress conditions (e.g., 40°C/75% RH for 6 months). Fluorinated compounds often exhibit hygroscopicity due to polar C-F bonds, requiring desiccants and inert storage .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms of fluorinated thioamides in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, fluorine’s electron-withdrawing effect lowers the LUMO energy of the carbonyl carbon, enhancing electrophilicity. Reaction path sampling (RPS) tools like GRRM predict intermediates .

Q. What strategies resolve contradictions in reported reactivity data for fluorinated thioamides (e.g., conflicting catalytic activity in cross-coupling reactions)?

- Methodological Answer :

- Controlled Variable Replication : Reproduce experiments with standardized reagents (e.g., anhydrous solvents, rigorously purified substrates) to eliminate batch-to-batch variability .

- In Situ Spectroscopy : Use Raman or IR spectroscopy to monitor intermediate species during reactions, identifying side reactions (e.g., hydrolysis or oxidation) .

- Meta-Analysis : Apply multivariate regression to published datasets to isolate factors (e.g., solvent dielectric constant, Lewis acid additives) influencing reactivity .

Q. How do surface interactions (e.g., adsorption on silica or metal oxides) affect the compound’s catalytic or biological activity?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface adsorption and chemical bonding. Fluorine’s strong electronegativity often leads to preferential adsorption on polar surfaces .

- Atomic Force Microscopy (AFM) : Maps nanoscale interactions between the compound and surfaces, revealing aggregation or monolayer formation .

Notes

- Advanced Methods : Emphasis on integrating computational and experimental workflows (e.g., DFT + DoE) to address mechanistic and optimization challenges.

- Contradiction Resolution : Systematic replication and meta-analysis are prioritized for data validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.